
Lumbokinase capsules
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lumbrokinase is a group of proteolytic enzymes derived from the earthworm species Lumbricus rubellus. These enzymes are known for their potent fibrinolytic properties, meaning they can break down fibrin, a protein involved in blood clotting. Lumbrokinase has been extensively studied for its potential health benefits, particularly in cardiovascular health, where it helps to prevent and dissolve blood clots .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lumbrokinase is typically extracted from the earthworm Lumbricus rubellus. The extraction process involves homogenizing the earthworms and then subjecting the homogenate to a series of purification steps, including ammonium sulfate precipitation, dialysis, and chromatography . The enzymes are then lyophilized to produce a stable powder form.
Industrial Production Methods
Industrial production of lumbrokinase involves large-scale cultivation of earthworms, followed by extraction and purification of the enzymes. The process is labor-intensive and time-consuming, as it requires maintaining optimal conditions for earthworm growth and enzyme activity .
Analyse Chemischer Reaktionen
Types of Reactions
Lumbrokinase primarily undergoes proteolytic reactions, where it breaks down proteins such as fibrin. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The primary reagents used in the extraction and purification of lumbrokinase include ammonium sulfate for precipitation, various buffers for maintaining pH, and chromatographic media for purification .
Major Products Formed
The major product formed from the enzymatic activity of lumbrokinase is the degradation of fibrin into smaller peptides, which helps in dissolving blood clots .
Wissenschaftliche Forschungsanwendungen
Lumbrokinase has a wide range of scientific research applications:
Cardiovascular Health: It is used to prevent and treat conditions related to blood clotting, such as deep vein thrombosis, stroke, and myocardial infarction
Neurological Health: Emerging research suggests that lumbrokinase may offer neuroprotective benefits by improving blood flow to the brain.
Anti-inflammatory Properties: Lumbrokinase has been shown to reduce inflammation, making it useful in treating conditions like arthritis.
Cancer Research: Some studies suggest that lumbrokinase may help slow the growth of tumors by improving blood flow and reducing the formation of blood clots that can feed tumors.
Vergleich Mit ähnlichen Verbindungen
Lumbrokinase is often compared with other fibrinolytic enzymes such as nattokinase and serrapeptase:
Nattokinase: Derived from fermented soybeans, nattokinase also has fibrinolytic properties but is less potent than lumbrokinase.
Serrapeptase: Derived from the digestive system of silkworms, serrapeptase is known for its anti-inflammatory and pain-relieving properties.
Lumbrokinase stands out due to its superior potency in dissolving blood clots and its broader range of applications in cardiovascular and neurological health .
Eigenschaften
Molekularformel |
C17H15N |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
6-(naphthalen-2-ylmethylidene)cyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C17H15N/c18-17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12,17H,18H2 |
InChI-Schlüssel |
MLVMQHOUVDMPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C=CC=CC3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![24-Tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B13395132.png)
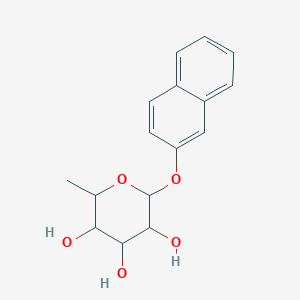
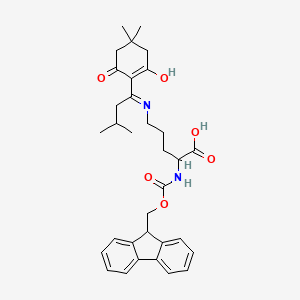
![Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13395146.png)
![2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid](/img/structure/B13395151.png)
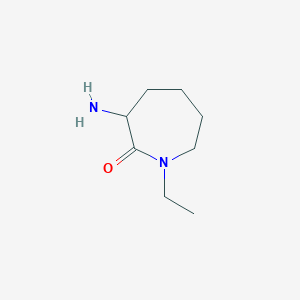
![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)
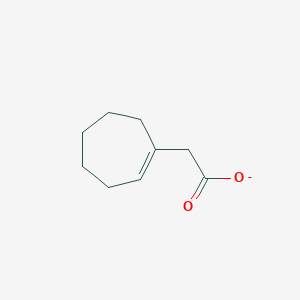

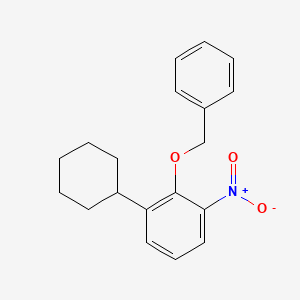

![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)
![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
